1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCEEWFXDANTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . This method allows for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often utilizes continuous flow processes. These processes enable the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach provides an efficient and scalable method for producing gram quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
While comprehensive data tables and case studies for "1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane" are not available within the provided search results, the available literature highlights its application as a bioisostere for phenyl groups in drug design .
Scientific Research Applications
-
Bioisostere in Drug Design The primary application of this compound is as a bioisostere for phenyl groups in medicinal chemistry . A bioisostere is a substituent or group that can replace another in a molecule without causing significant changes in the molecule's biological activity .
- LpPLA2 Inhibitors: Bicyclo[1.1.1]pentane moiety can be incorporated within known LpPLA2 inhibitors to act as bioisosteric phenyl replacements . In two known LpPLA2 inhibitors, the incorporation of bicyclo[1.1.1]pentane as a replacement for phenyl was achieved through efficient synthesis . The resulting compounds maintained high potency, and X-ray crystallography confirmed the binding mode . The bicyclo[1.1.1]pentane moiety also improved physicochemical properties compared to the known inhibitor, confirming its utility as a phenyl bioisostere in LpPLA2 inhibition .
- γ-Secretase Inhibitors: The replacement of a central, para-substituted fluorophenyl ring in a γ-secretase inhibitor with the bicyclo[1.1.1]pentane motif led to the discovery of an equipotent enzyme inhibitor with significant improvements in passive permeability and aqueous solubility . The modified biopharmaceutical properties translated into excellent oral absorption characteristics in a mouse model of γ-secretase inhibition . SAR studies into other fluorophenyl replacements indicate the intrinsic advantages of the bicyclo[1.1.1]pentane moiety over conventional phenyl ring replacements with respect to achieving an optimal balance of properties (e.g., γ-secretase inhibition, aqueous solubility/permeability, in vitro metabolic stability) .
Additional Information
- Availability: this compound is commercially available from suppliers like VWR International and Ambeed .
- Safety: According to the safety data sheet from Combi-Blocks, this compound is not classified as hazardous . Standard first aid measures apply in case of exposure: move to fresh air if inhaled, wash skin with water if contact occurs, flush eyes with water, and wash out mouth with water if swallowed .
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing other functional groups in drug molecules. This replacement can enhance the solubility, potency, and metabolic stability of the drug, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
*Estimated based on bromine’s hydrophobicity.
- Lipophilicity : Bromine’s polarizability increases ChromLogD compared to fluorine or carboxyl groups but reduces it relative to unsubstituted phenyl rings .
- Solubility : BCP derivatives generally outperform aromatic counterparts; e.g., BCP-F₂ achieves >200 μM solubility vs. 0.6 μM for phenyl .
Advantages Over Other Bioisosteres
- Cubane and Carboranes : While cubane improved antimalarial potency, it suffered from metabolic oxidation on the core. BCP analogs (e.g., compound 22) maintained potency with superior metabolic stability (HLM Cl = 0.76 mL/min/g) .
- Alkynyl and tert-butyl replacements : BCP reduces steric bulk and improves solubility compared to tert-butyl .
Research Findings and Key Insights
- Synthetic Flexibility : Bromomethylphenyl-BCP’s bromine enables Suzuki couplings or nucleophilic substitutions, offering broader applicability than halogen-free BCPs .
- Binding Mode Retention: X-ray crystallography confirms BCP’s ability to mimic phenyl geometry in enzyme binding pockets (e.g., LpPLA2), with minor adjustments in adjacent residues .
- Metabolic Benefits : BCP’s saturation reduces CYP450-mediated oxidation, as seen in γ-secretase inhibitors with 4-fold higher AUC in vivo .
Biological Activity
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane (BCP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclo[1.1.1]pentane (BCP) moiety serves as a bioisostere for traditional aromatic rings, offering advantages in terms of metabolic stability and pharmacokinetic profiles.
Structural Characteristics
The structure of this compound features a bicyclic framework that can replace phenyl groups in various bioactive compounds. This modification can enhance the physicochemical properties and biological activity of the resulting compounds.
Biological Activity Overview
Recent studies have indicated that BCP derivatives exhibit significant biological activities, particularly in anti-inflammatory and enzyme inhibition contexts.
Anti-Inflammatory Activity
A study demonstrated the synthesis of BCP-containing lipoxin A4 mimetics, which showed potent anti-inflammatory effects. One derivative, imidazolo-BCP-sLXm (6a), significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, highlighting its potential as an anti-inflammatory agent . The structure-activity relationship (SAR) studies indicated that incorporating BCP moieties could enhance the therapeutic profile of these compounds.
Enzyme Inhibition
The incorporation of BCP as a phenyl replacement in known LpPLA2 inhibitors resulted in compounds with improved potency and physicochemical properties compared to their phenyl counterparts. X-ray crystallography confirmed that the BCP moiety maintained high binding affinity while providing better metabolic stability, making it a promising candidate for cardiovascular disease treatments .
Case Studies
| Compound | Biological Activity | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Imidazolo-BCP-sLXm (6a) | Anti-inflammatory | Inhibition of NFκB activity | ~picomolar range |
| BCP-Darapladib | LpPLA2 inhibition | Competitive inhibition | Comparable to darapladib |
| γ-secretase inhibitor with BCP | Enzyme inhibition | Improved permeability and solubility | Enhanced oral absorption |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including Suzuki coupling and radical bicyclopentylation techniques. These methods allow for the efficient production of BCP derivatives with high yields, facilitating further biological evaluations.
Structure-Activity Relationship Studies
Research has shown that BCP moieties can effectively replace phenyl groups without compromising biological activity. For instance, replacing the para-substituted fluorophenyl ring in γ-secretase inhibitors with a BCP resulted in compounds with enhanced solubility and permeability, leading to better pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most efficient for preparing 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane?
- Methodological Answer : Key approaches include dichlorocarbene insertion into bicyclo[1.1.0]butane intermediates (followed by dehalogenation) and radical multicomponent carboamination of [1.1.1]propellane. The dichlorocarbene method leverages gem-dichloro intermediates that are reduced to yield the bicyclo[1.1.1]pentane core, while radical-based strategies enable functionalization under mild, scalable conditions .
Q. Why is bicyclo[1.1.1]pentane used as a bioisostere for phenyl groups in drug design?
- Methodological Answer : Bicyclo[1.1.1]pentane (BCP) mimics the steric and electronic profile of a para-substituted phenyl ring but eliminates aromaticity, improving solubility and metabolic stability . X-ray crystallography confirms BCP maintains binding interactions in enzyme pockets (e.g., LpPLA2 inhibitors) while reducing planarity-related aggregation risks .
Q. How does bromomethyl functionalization impact reactivity in BCP derivatives?
- Methodological Answer : The bromomethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example, solvolysis of 1-bromo-BCP derivatives proceeds faster than tert-butyl bromide, yielding hydroxylated products without carbocation intermediates, as confirmed by product analysis .
Advanced Research Questions
Q. What experimental strategies validate the bioisosteric equivalence of BCP to phenyl groups in enzyme inhibitors?
- Methodological Answer : Comparative studies involve:
- X-ray crystallography to confirm overlapping binding modes (e.g., LpPLA2 inhibitors with BCP vs. phenyl analogs) .
- Enzyme inhibition assays (IC50 measurements) to assess potency retention.
- Physicochemical profiling (e.g., ChromLogD7.4, permeability assays) to quantify solubility and lipophilicity improvements .
Q. How do researchers resolve contradictions between improved solubility and increased lipophilicity in BCP-containing compounds?
- Methodological Answer : While BCP reduces aromatic ring count (lowering PFI scores), bromomethyl or trifluoromethyl substituents may elevate ChromLogD7.4. Strategies include:
- Introducing polar groups (e.g., amines, carboxylic acids) to offset lipophilicity.
- FaSSIF solubility assays to prioritize analogs with >3× solubility gains despite higher LogD .
Q. What computational tools predict the pharmacokinetic impact of BCP substitutions?
- Methodological Answer :
- Molecular dynamics simulations assess conformational stability in enzyme pockets .
- Property Forecast Index (PFI) combines ChromLogD7.4 and aromatic ring count to predict developability .
- Human liver microsomal (HLM) assays validate low intrinsic clearance (e.g., 0.76–1.22 mL/min/g for BCP analogs), confirming metabolic stability .
Q. How are radical-based syntheses optimized for BCP derivatives with sensitive functional groups?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
